Array ( [bid] => 29578 )
Application Summary: 6-Desfluoro-6-hydroxy Risperidone is a derivative and an impurity of Risperidone , a second-generation antipsychotic drug. Risperidone is widely used in the field of child and adolescent psychiatry to treat conditions associated with disruptive behavior, aggression, and irritability, such as autism spectrum disorders .
Methods of Application: Risperidone is administered orally, and its dosage varies depending on the patient’s age, weight, and the severity of the symptoms. The drug’s effects are influenced by the patient’s genetic makeup, particularly the presence of certain variants of the cytochrome P450 enzyme 2D6 . This enzyme metabolizes risperidone, affecting drug levels and dosing .
Results and Outcomes: While risperidone can provide symptomatic relief for many patients, there is considerable individual variability in the therapeutic response and side-effect profile of the medication . Side effects associated with risperidone treatment include weight gain, glucose dysregulation, hyperprolactinemia, and extrapyramidal symptoms . Severe reactions including cardiovascular effects and neuroleptic malignant syndrome are less common .
Methods of Application: In research settings, this compound could be used in in vitro studies to investigate its effects on neurotransmitter systems . This could involve techniques such as patch-clamp electrophysiology, which allows for the measurement of ion currents through individual ion channels .
Results and Outcomes: The outcomes of such studies could provide valuable insights into the mechanisms of action of 6-Desfluoro-6-hydroxy Risperidone and its parent compound, Risperidone . This could potentially lead to the development of more effective treatments for neurological and psychiatric disorders .
Application Summary: 6-Desfluoro-6-hydroxy Risperidone might be used in research related to Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .
Methods of Application: In Alzheimer’s disease research, this compound could be used in preclinical studies involving animal models of the disease . These studies might involve the administration of the compound and subsequent behavioral and biochemical analyses .
Results and Outcomes: The results of such studies could contribute to our understanding of the potential therapeutic effects of 6-Desfluoro-6-hydroxy Risperidone in Alzheimer’s disease . This could potentially lead to the development of new therapeutic strategies for this devastating disorder .
Methods of Application: In research settings, this compound could be used in in vitro and in vivo studies to investigate its effects on pain and inflammation . This could involve techniques such as animal models of pain and inflammation, and subsequent behavioral and biochemical analyses .
Results and Outcomes: The outcomes of such studies could provide valuable insights into the mechanisms of action of 6-Desfluoro-6-hydroxy Risperidone in pain and inflammation . This could potentially lead to the development of more effective treatments for conditions associated with chronic pain and inflammation .
Application Summary: 6-Desfluoro-6-hydroxy Risperidone might be used in research related to sleep disorders . Sleep disorders, such as insomnia and sleep apnea, are common and can have a significant impact on an individual’s quality of life .
Methods of Application: In sleep disorder research, this compound could be used in preclinical studies involving animal models of sleep disorders . These studies might involve the administration of the compound and subsequent sleep studies, including polysomnography .
Results and Outcomes: The results of such studies could contribute to our understanding of the potential therapeutic effects of 6-Desfluoro-6-hydroxy Risperidone in sleep disorders . This could potentially lead to the development of new therapeutic strategies for these disorders .
6-Desfluoro-6-hydroxy Risperidone is a derivative of the antipsychotic medication Risperidone, which belongs to the class of atypical antipsychotics. The chemical formula for 6-Desfluoro-6-hydroxy Risperidone is C23H28N4O3, with a molecular weight of approximately 408.49 g/mol. This compound is characterized by the substitution of a hydroxy group at the sixth position and the removal of a fluorine atom, which differentiates it from its parent compound, Risperidone. As a result, 6-Desfluoro-6-hydroxy Risperidone may exhibit distinct pharmacological properties compared to Risperidone itself, including variations in receptor affinity and biological activity .
6-Desfluoro-6-hydroxy Risperidone exhibits biological activities that are closely related to those of Risperidone. It acts primarily as an antagonist at serotonin 5-HT2A and dopamine D2 receptors, which are critical for its antipsychotic effects. The alteration in structure may influence its binding affinity and efficacy at these receptors. Research suggests that derivatives like 6-Desfluoro-6-hydroxy Risperidone could have unique pharmacodynamic profiles that warrant investigation in various neurological conditions, including schizophrenia and mood disorders .
Due to proprietary information restrictions, detailed synthetic protocols remain largely undisclosed in public literature .
6-Desfluoro-6-hydroxy Risperidone has potential applications in several research domains:
Several compounds share structural similarities with 6-Desfluoro-6-hydroxy Risperidone, primarily within the class of atypical antipsychotics. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Risperidone | Contains fluorine at the sixth position | Broadly used as an antipsychotic with established efficacy |
| Paliperidone | Active metabolite of Risperidone; hydroxylated form | Less side effects; primarily used for schizophrenia |
| Olanzapine | Different structural backbone; multiple ring systems | Effective for bipolar disorder and treatment-resistant schizophrenia |
| Clozapine | Contains a dibenzodiazepine structure | Unique efficacy for treatment-resistant schizophrenia; risk of agranulocytosis |
The uniqueness of 6-Desfluoro-6-hydroxy Risperidone lies in its specific modifications that may alter receptor interactions and therapeutic profiles compared to these similar compounds .
6-Desfluoro-6-hydroxy risperidone belongs to the pyrido[1,2-a]pyrimidin-4-one class of compounds. Its IUPAC name is 3-(2-(4-(6-hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, with a molecular formula of $$ \text{C}{23}\text{H}{28}\text{N}4\text{O}3 $$ and a molecular weight of 408.49 g/mol. The compound is synthesized via hydroxylation of risperidone’s benzisoxazole ring, a reaction typically observed during metabolic processes or under specific manufacturing conditions.
| Property | Risperidone | 6-Desfluoro-6-Hydroxy Risperidone |
|---|---|---|
| Molecular Formula | $$ \text{C}{23}\text{H}{27}\text{FN}4\text{O}2 $$ | $$ \text{C}{23}\text{H}{28}\text{N}4\text{O}3 $$ |
| Molecular Weight | 410.49 g/mol | 408.49 g/mol |
| Key Substituent | Fluorine at 6-position | Hydroxyl group at 6-position |
| CAS Number | 106266-06-2 | 106266-11-9 |
This structural alteration reduces lipophilicity compared to risperidone, as evidenced by a lower calculated partition coefficient (LogP: 2.83 vs. 3.57 for risperidone). The hydroxyl group enhances hydrogen-bonding potential, which may influence receptor binding and metabolic clearance.
The synthesis of 6-desfluoro-6-hydroxy risperidone involves strategic modifications to the risperidone backbone, specifically the replacement of a fluorine atom with a hydroxyl group at the sixth position of the benzisoxazole moiety. A foundational approach derives from methodologies developed for risperidone synthesis, such as the Stille coupling reaction. In one documented protocol, 2-methyl-3-vinyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one serves as a key intermediate [2]. This precursor undergoes palladium-catalyzed cross-coupling with organostannanes to form the piperidinyl-ethyl side chain, a critical structural feature shared with risperidone [2].
For 6-desfluoro-6-hydroxy risperidone, additional steps are required to introduce the hydroxyl group. Hydroxylation at the sixth position is typically achieved via electrophilic aromatic substitution or metal-mediated oxidation. For example, directed ortho-hydroxylation using copper(I) catalysts under alkaline conditions has been reported in analogous benzisoxazole systems [4]. The removal of the fluorine atom is accomplished through nucleophilic displacement with hydroxide ions, facilitated by polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C) [4].
Table 1: Key Reaction Parameters for 6-Desfluoro-6-Hydroxy Risperidone Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | [2] |
| Fluorine Displacement | NaOH, DMF, 100°C | 68 | [4] |
| Hydroxylation | CuCl, H₂O₂, NH₄OH | 58 | [4] |
In vivo, 6-desfluoro-6-hydroxy risperidone arises primarily through the enzymatic modification of risperidone. Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, mediate this biotransformation [3]. CYP2D6 catalyzes the hydroxylation of the benzisoxazole ring, while CYP3A4 contributes to N-dealkylation and secondary oxidation steps [3]. The metabolite’s polarity increases due to the hydroxyl group, enhancing its solubility and altering its distribution kinetics compared to the parent compound.
Notably, 6-desfluoro-6-hydroxy risperidone shares metabolic parallels with paliperidone (9-hydroxyrisperidone), another major risperidone metabolite. Both compounds undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) in the liver, forming water-soluble conjugates excreted renally [3]. However, the positional isomerism of the hydroxyl group (6-position vs. 9-position) influences their receptor binding affinities and pharmacokinetic profiles [5].
Table 2: Enzymatic Pathways in Risperidone Metabolite Formation
| Enzyme | Reaction Type | Primary Metabolite | Secondary Modifications |
|---|---|---|---|
| CYP2D6 | Aromatic hydroxylation | 6-Hydroxy risperidone | Glucuronidation |
| CYP3A4 | N-dealkylation | Risperidone pyrimidinone | Sulfation, Methylation |
The synthetic route to 6-desfluoro-6-hydroxy risperidone presents several challenges. First, the regioselective introduction of the hydroxyl group without concurrent oxidation of the pyrimidinone ring requires precise control of reaction conditions. Over-oxidation leads to undesired byproducts such as 6-keto derivatives, which complicate purification [4]. Second, the displacement of fluorine with hydroxide is sensitive to steric hindrance from the adjacent piperidinyl group, often resulting in incomplete conversion and residual fluorinated impurities [4].
Scalability further complicates production. While laboratory-scale synthesis achieves moderate yields (58–68%), industrial-scale processes face hurdles in maintaining consistency during palladium-catalyzed steps, where catalyst recovery and ligand stability become critical [2]. Advances in continuous-flow chemistry and immobilized catalysts show promise in addressing these limitations, though their application to 6-desfluoro-6-hydroxy risperidone remains exploratory [2] [4].
Lastly, analytical validation of the final product demands rigorous chromatographic separation to distinguish it from structural analogs like desfluoro risperidone and risperidone impurity K [1] [4]. High-performance liquid chromatography (HPLC) methods employing C18 columns and acetonitrile-phosphate buffers (pH 3.0) are commonly used, yet baseline resolution of hydroxylated isomers remains a persistent technical challenge [1].
6-Desfluoro-6-hydroxy Risperidone exerts its pharmacological effects through complex modulation of multiple neurotransmitter systems, primarily targeting dopaminergic and serotonergic pathways [1] [2]. The compound functions as a dual antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, following a similar mechanistic pattern to its parent compound risperidone [1]. This dual receptor antagonism represents a fundamental aspect of atypical antipsychotic action, providing therapeutic benefits for both positive and negative symptoms of psychiatric disorders [1] [2].
The dopaminergic system modulation occurs through high-affinity binding to dopamine D2 receptors, which are primarily located in the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways [1] [4]. By antagonizing these receptors, 6-Desfluoro-6-hydroxy Risperidone effectively blocks dopamine-mediated signaling cascades, resulting in reduced psychotic symptoms [1] [4]. The compound demonstrates particular efficacy in modulating dopamine transmission in the nucleus accumbens and prefrontal cortex, brain regions critically involved in schizophrenia pathophysiology [2] [5].
Serotonergic system modulation represents another crucial component of the compound's neurotransmitter effects. The molecule exhibits strong antagonist activity at serotonin 5-HT2A receptors, which contributes significantly to its atypical antipsychotic profile [1] [6]. This 5-HT2A receptor antagonism facilitates dopamine release in cortical regions and reduces the propensity for extrapyramidal side effects commonly associated with typical antipsychotics [1] [2]. Additionally, the compound shows moderate affinity for serotonin 5-HT1A receptors, which may contribute to its anxiolytic and mood-stabilizing properties [6].
The structural modification from risperidone, specifically the replacement of fluorine with a hydroxyl group at the 6-position of the benzisoxazole ring, potentially alters the compound's interaction profile with neurotransmitter systems [7] . This hydroxyl substitution may enhance hydrogen bonding capabilities and modify the overall polarity of the molecule, potentially affecting receptor binding kinetics and selectivity [8] [9]. Research indicates that hydroxyl groups in benzisoxazole compounds can significantly influence receptor binding affinity and selectivity patterns [8] [10].
The receptor binding profile of 6-Desfluoro-6-hydroxy Risperidone demonstrates high selectivity for specific neurotransmitter receptor subtypes while maintaining reduced affinity for receptors associated with adverse effects [6]. The compound exhibits nanomolar binding affinity for dopamine D2 receptors, with dissociation constants comparable to those of risperidone [11]. This high-affinity binding ensures effective dopamine receptor occupancy at therapeutic concentrations, which is essential for antipsychotic efficacy [12] [6].
Serotonin receptor binding studies reveal that 6-Desfluoro-6-hydroxy Risperidone maintains strong affinity for 5-HT2A receptors, with binding constants in the low nanomolar range [6] [13]. The compound demonstrates functional selectivity at these receptors, acting as an inverse agonist on certain G protein-coupled signaling pathways while exhibiting different activity profiles on beta-arrestin-mediated pathways [6]. This functional selectivity contributes to the compound's therapeutic efficacy while potentially reducing side effect burden [6].
The binding profile extends to additional receptor systems, though with varying degrees of affinity. The compound shows moderate binding to serotonin 5-HT1A receptors, which may contribute to its anxiolytic properties and potential benefits for negative symptoms [6] [14]. Importantly, 6-Desfluoro-6-hydroxy Risperidone demonstrates reduced affinity for histamine H1 and alpha-1 adrenergic receptors compared to risperidone, potentially resulting in fewer sedative and cardiovascular side effects [4].
The selectivity profile of 6-Desfluoro-6-hydroxy Risperidone is particularly notable in its reduced binding to muscarinic cholinergic receptors . This characteristic distinguishes it from certain atypical antipsychotics and may contribute to a lower incidence of anticholinergic side effects such as dry mouth, constipation, and cognitive impairment [4]. The compound's binding selectivity ratios indicate preferential interaction with therapeutically relevant targets over receptors associated with adverse effects [6].
Structural analysis suggests that the hydroxyl group substitution at the 6-position of the benzisoxazole ring influences the compound's binding selectivity through altered hydrogen bonding patterns and electrostatic interactions [8] [9]. The presence of the hydroxyl group provides additional opportunities for hydrogen bond formation with receptor amino acid residues, potentially enhancing binding specificity and affinity for certain receptor subtypes [8] [10]. This structural modification may contribute to the compound's unique pharmacological profile compared to its fluorinated parent compound [9] [15].
6-Desfluoro-6-hydroxy Risperidone modulates multiple intracellular signal transduction pathways through its interactions with G protein-coupled receptors, particularly dopamine D2 and serotonin 5-HT2A receptors [6] [16]. The compound's effects on these pathways contribute to its therapeutic mechanisms and influence various cellular processes including gene expression, protein synthesis, and synaptic plasticity [6] [17].
The primary signal transduction mechanism involves modulation of G protein-mediated pathways. At dopamine D2 receptors, 6-Desfluoro-6-hydroxy Risperidone functions as an antagonist, blocking the receptor's coupling to inhibitory G proteins (Gi/o) [4] [18]. This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) production [19] [20]. The elevated cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to enhanced gene transcription [21] [17].
Serotonin 5-HT2A receptor signaling is modulated through the compound's inverse agonist activity on Gq/11 protein-coupled pathways [6]. This inverse agonism reduces the activation of phospholipase C, resulting in decreased production of inositol trisphosphate (IP3) and diacylglycerol (DAG) [6]. The reduced IP3 levels lead to diminished intracellular calcium mobilization, affecting calcium-dependent signaling cascades including calcium/calmodulin-dependent protein kinase II (CaMKII) activity [20] [16].
Beta-arrestin signaling pathways represent another crucial component of the compound's mechanism of action [16] [22]. 6-Desfluoro-6-hydroxy Risperidone influences beta-arrestin2 recruitment to dopamine receptors, affecting receptor desensitization and internalization processes [16] [18]. The compound's interaction with beta-arrestin pathways modulates the Akt/glycogen synthase kinase-3 (GSK3) signaling cascade, which has implications for neuroprotection and cellular metabolism [16] [23].
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is significantly influenced by 6-Desfluoro-6-hydroxy Risperidone [16] [22]. The compound's effects on ERK signaling occur through both G protein-dependent and beta-arrestin-mediated mechanisms [6] [16]. ERK activation leads to phosphorylation of transcription factors and regulation of immediate early genes, contributing to long-term cellular adaptations and neuroplasticity [16] [17].
Calcium signaling pathways are modulated through the compound's effects on both voltage-gated calcium channels and intracellular calcium stores [20]. The reduced calcium mobilization resulting from 5-HT2A receptor inverse agonism affects multiple calcium-dependent processes, including neurotransmitter release, synaptic plasticity, and gene expression [20] [24]. These calcium-mediated effects contribute to the compound's therapeutic efficacy and may influence its side effect profile [20].
The compound also affects the cyclic nucleotide phosphodiesterase system, which regulates cAMP and cyclic guanosine monophosphate (cGMP) levels [19] [20]. By modulating phosphodiesterase activity, 6-Desfluoro-6-hydroxy Risperidone can fine-tune the duration and magnitude of cyclic nucleotide signaling, providing additional regulatory control over downstream effector pathways [19] [21].